

keto-enol equilibrium of cyclic beta-diketones in solution

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Compound of Interest

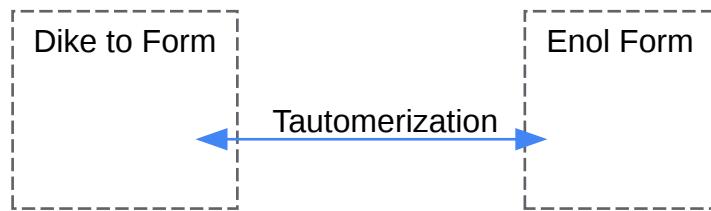
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Introduction to Keto-Enol Tautomerism in Cyclic Systems

Keto-enol tautomerism is a fundamental chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).^[1] For β -dicarbonyl compounds, this equilibrium is particularly significant. While acyclic β -diketones often favor the enol form due to stabilization from an intramolecular hydrogen bond forming a stable six-membered ring, cyclic β -diketones are structurally constrained.^{[2][3]} The rigid ring structure prevents the formation of this intramolecular hydrogen bond, making their tautomeric behavior highly dependent on external factors such as the solvent.^[2] In these cyclic systems, the enol form is often stabilized by intermolecular hydrogen bonding, leading to the formation of dimers or through interactions with solvent molecules.^{[2][4]}



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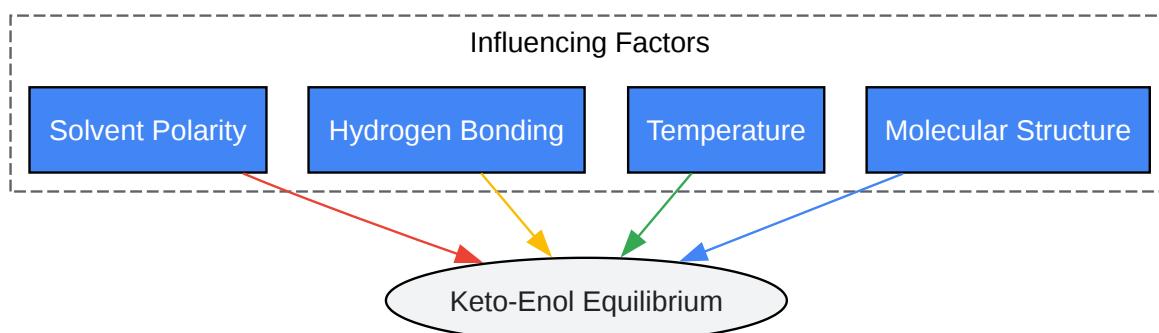
Caption: General equilibrium between the diketo and enol tautomers of a cyclic β -diketone.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to a variety of structural and environmental factors. Understanding these factors is critical for controlling and predicting the behavior of these compounds in different chemical systems.

Key Influencing Factors:

- Solvent Polarity: This is one of the most significant factors. Polar solvents tend to stabilize the more polar keto tautomer, shifting the equilibrium in its favor.[2][5] Conversely, non-polar or aprotic solvents favor the less polar enol form.[6][7][8]
- Hydrogen Bonding: Hydrogen-bonding solvents can stabilize the enol tautomer through intermolecular interactions.[5] In non-hydrogen-bonding solvents, enol forms of cyclic diketones can stabilize themselves by forming hydrogen-bonded dimers, making the equilibrium concentration-dependent.[2][4][9]
- Concentration: In solvents where the enol form dimerizes for stability, the equilibrium can be influenced by the solute concentration.[4]
- Temperature: The equilibrium constant is temperature-dependent. Variable temperature studies can be used to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[10]
- Molecular Structure: The presence of electron-withdrawing or bulky substituents on the ring can alter the acidity of the α -protons and introduce steric effects, thereby shifting the equilibrium position.[5][11]



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Caption: Key factors that influence the position of the keto-enol equilibrium in solution.

Quantitative Data on Tautomeric Equilibria

The percentage of the enol tautomer for several common cyclic β -diketones has been determined in various solvents. The following tables summarize these findings.

Table 1: Enol Content of 2-Acetylhexanone (ACHE)

Solvent	Temperature (°C)	% Enol Content	Method	Reference
Water	25	> 40%	UV-Vis Spectroscopy	[6][7][8]

| Dioxane | 25 | Almost 100% | UV-Vis Spectroscopy | [6][7][8] |

Table 2: Tautomeric Composition of Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

Solvent	Tautomer Ratio	Method	Reference
CDCl ₃	Appreciable quantities of both keto and enol forms are present. A keto:enol ratio of 2.9:1 (74% keto) has been reported.	¹ H NMR	[12][13]
DMSO-d ₆	The keto tautomer is the dominant species.	¹ H NMR	[9][12]

| Solid State | Only the enol form is observed, stabilized by intermolecular hydrogen bonds. | ¹³C CP-MAS NMR | [9] |

Table 3: Tautomeric Composition of 1,3-Cyclohexanedione (CHD)

Medium	Predominant Form	Notes	Method	Reference
Gas Phase	Diketo forms (chair and boat) are more stable than enol forms.	The chair-diketo is the lowest energy conformer.	Millimeter-Wave Spectroscopy, DFT Calculations	[14][15][16]
Cyclohexane	Equilibrium between keto and dimeric enol forms.	The equilibrium is concentration-dependent.	UV-Vis & NMR	[4]
Chloroform	Equilibrium between keto and dimeric enol forms.	The equilibrium is concentration-dependent.	UV-Vis & NMR	[4]

| Nucleophilic Solvents (e.g., alcohols, ethers) | The enol form is stabilized by H-bonding with the solvent. | The UV absorption is independent of concentration. | UV-Vis | [4] |

Experimental Protocols for Analysis

The determination of keto-enol equilibrium constants is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

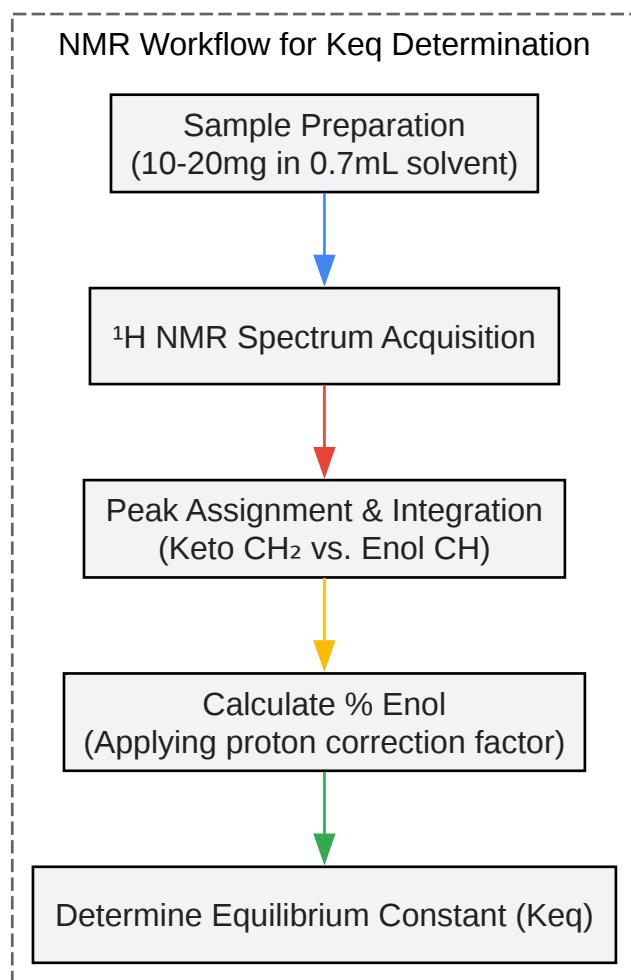
¹H NMR is a powerful quantitative tool because the proton exchange between keto and enol tautomers is typically slow on the NMR timescale, allowing for distinct signals from each species to be observed and integrated.[10][17]

Methodology:

- Sample Preparation: Accurately weigh 10–20 mg of the cyclic β -diketone.[18] Dissolve the sample in 0.6–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube.[18]

- Spectrum Acquisition: Acquire the ^1H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals, particularly the enolic hydroxyl proton which can be significantly downfield (> 10 ppm).[19]
- Signal Assignment:
 - Keto Tautomer: Identify the signal for the methylene protons ($-\text{CO}-\text{CH}_2-\text{CO}-$). This peak typically appears in the δ 3–4 ppm region.[10]
 - Enol Tautomer: Identify the signal for the vinylic proton ($-\text{C}(\text{OH})=\text{CH}-$). This peak typically appears in the δ 5–6 ppm region.[10] The enolic hydroxyl proton ($-\text{OH}$) is often broad and appears far downfield.
- Integration: Carefully integrate the assigned signals for the keto and enol forms. It is crucial to perform multiple integrations and average the results for accuracy.[19]
- Calculation:
 - Calculate the percentage of the enol form using the integral values. A correction factor must be applied to account for the different number of protons giving rise to each signal. % Enol = $[\text{Integral(enol CH)} / (\text{Integral(enol CH)} + (\text{Integral(keto CH}_2) / 2))] * 100$
 - The equilibrium constant ($K_{\text{eq}} = [\text{Enol}]/[\text{Keto}]$) can be calculated directly from the corrected integral ratio.[20] $K_{\text{eq}} = [\text{Integral(enol CH)}] / [\text{Integral(keto CH}_2) / 2]$



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Caption: Experimental workflow for determining keto-enol equilibrium using ^1H NMR spectroscopy.

UV-Vis Spectroscopy Protocol

This method leverages the fact that the conjugated π -system of the enol tautomer gives rise to a characteristic UV-Vis absorption band that is absent in the non-conjugated keto form.[18][21]

Methodology:

- Sample Preparation: Prepare a series of solutions of the cyclic β -diketone in the solvent of interest at various known concentrations.

- Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200–400 nm).
- Data Analysis:
 - Identify the absorption maximum (λ_{max}) corresponding to the $\pi \rightarrow \pi^*$ transition of the enol tautomer.
 - The concentration of the enol form can be determined using the Beer-Lambert Law ($A = \epsilon bc$), provided the molar absorptivity (ϵ) of the pure enol form is known or can be estimated. For systems like 2-acetyl-2-cyclohexanone, where the interconversion is slow, the change in absorbance over time can be monitored to determine the equilibrium concentrations.^[6]
 - Alternatively, computational methods can be combined with experimental spectra. Theoretical spectra for both pure keto and pure enol forms are calculated and compared with the experimental spectrum of the mixture to determine the tautomeric ratio.^{[22][23]}

Conclusion

The keto-enol equilibrium of cyclic β -diketones is a complex phenomenon governed by a delicate balance of structural constraints and environmental influences. Unlike their acyclic counterparts, the inability to form intramolecular hydrogen bonds makes them particularly sensitive to solvent polarity, concentration, and temperature. Quantitative analysis, primarily through ^1H NMR and UV-Vis spectroscopy, provides precise measurement of the tautomeric ratios, which is essential for applications in synthesis, materials science, and drug development where the specific properties of one tautomer may be desired. The methodologies and data presented in this guide offer a robust framework for researchers to investigate and manipulate this important chemical equilibrium.

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